1-acetyl-N-(2,4-difluorophenyl)piperidine-4-carboxamide
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Overview
Description
1-acetyl-N-(2,4-difluorophenyl)piperidine-4-carboxamide is a synthetic compound that belongs to the class of piperidine derivatives Piperidine is a six-membered heterocyclic compound containing one nitrogen atom
Preparation Methods
The synthesis of 1-acetyl-N-(2,4-difluorophenyl)piperidine-4-carboxamide involves several steps. One common method includes the reaction of 2,4-difluoroaniline with piperidine-4-carboxylic acid, followed by acetylation. The reaction conditions typically involve the use of organic solvents such as dichloromethane or ethanol, and catalysts like trifluoroacetic acid .
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
1-acetyl-N-(2,4-difluorophenyl)piperidine-4-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding N-oxide derivatives.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride, resulting in the formation of reduced amine derivatives.
Scientific Research Applications
1-acetyl-N-(2,4-difluorophenyl)piperidine-4-carboxamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential use in drug development, particularly for its analgesic and anti-inflammatory effects.
Mechanism of Action
The mechanism of action of 1-acetyl-N-(2,4-difluorophenyl)piperidine-4-carboxamide involves its interaction with specific molecular targets. It is believed to exert its effects by binding to certain receptors or enzymes, thereby modulating their activity. The exact pathways and molecular targets are still under investigation, but it is known to affect various signaling pathways involved in inflammation and pain .
Comparison with Similar Compounds
1-acetyl-N-(2,4-difluorophenyl)piperidine-4-carboxamide can be compared with other similar compounds, such as:
1-acetyl-N-(2,5-difluorophenyl)piperidine-4-carboxamide: This compound has a similar structure but with a different fluorine substitution pattern, which may result in different chemical and biological properties.
1-acetyl-N-(3,4-difluorophenyl)piperidine-4-carboxamide:
The uniqueness of this compound lies in its specific substitution pattern, which influences its chemical reactivity and biological activity, making it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
1-acetyl-N-(2,4-difluorophenyl)piperidine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16F2N2O2/c1-9(19)18-6-4-10(5-7-18)14(20)17-13-3-2-11(15)8-12(13)16/h2-3,8,10H,4-7H2,1H3,(H,17,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UYQZZWKIDDPETP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCC(CC1)C(=O)NC2=C(C=C(C=C2)F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16F2N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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